molecular formula C11H11FN2O2 B6146940 2-amino-3-(5-fluoro-1H-indol-2-yl)propanoic acid CAS No. 1379890-11-5

2-amino-3-(5-fluoro-1H-indol-2-yl)propanoic acid

Cat. No. B6146940
CAS RN: 1379890-11-5
M. Wt: 222.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-3-(5-fluoro-1H-indol-2-yl)propanoic acid” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It is also known as 5-fluoro-L-tryptophan . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of “2-amino-3-(5-fluoro-1H-indol-2-yl)propanoic acid” could be in the development of new therapeutic drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(5-fluoro-1H-indol-2-yl)propanoic acid involves the reaction of 5-fluoroindole-2-carboxylic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.", "Starting Materials": [ "5-fluoroindole-2-carboxylic acid", "ethyl glycinate hydrochloride", "coupling agent (e.g. DCC)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 5-fluoroindole-2-carboxylic acid (1.0 equiv) and ethyl glycinate hydrochloride (1.2 equiv) in a suitable solvent (e.g. dichloromethane) and cool the solution to 0-5°C.", "Step 2: Add a coupling agent (e.g. DCC) (1.2 equiv) to the reaction mixture and stir for 2-3 hours at 0-5°C.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "Step 4: Dissolve the crude product in a suitable solvent (e.g. water) and adjust the pH to 7-8 using a base (e.g. sodium hydroxide).", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the desired product as a white solid." ] }

CAS RN

1379890-11-5

Product Name

2-amino-3-(5-fluoro-1H-indol-2-yl)propanoic acid

Molecular Formula

C11H11FN2O2

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.